Cas no 104-77-8 (3-Chloro-N,N-diethylpropan-1-amine)

3-Chloro-N,N-diethylpropan-1-amine is a versatile organic compound featuring a chloroalkylamine structure, commonly utilized as an intermediate in pharmaceutical and agrochemical synthesis. Its reactive chloro and tertiary amine groups enable efficient functionalization, making it valuable for constructing more complex molecules. The compound exhibits good solubility in common organic solvents, facilitating its use in diverse reaction conditions. Its stability under controlled storage conditions ensures reliable performance in synthetic applications. The presence of both electrophilic (chloro) and nucleophilic (amine) sites allows for selective modifications, enhancing its utility in multi-step synthetic routes. Proper handling is advised due to its potential reactivity.
3-Chloro-N,N-diethylpropan-1-amine structure
104-77-8 structure
Product Name:3-Chloro-N,N-diethylpropan-1-amine
CAS No:104-77-8
MF:C7H16ClN
MW:149.661641120911
MDL:MFCD00039385
CID:155181
PubChem ID:66918
Update Time:2025-06-11

3-Chloro-N,N-diethylpropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-DIETHYLAMINOPROPYL CHLORIDE
    • 3-chloropropyl(diethyl)amine
    • 3-CHLORO-1-DIETHYLAMINOPROPANE
    • N-(3-Chloropropyl)diethylamine, maleate salt
    • 3-Chloro-N,N-diethyl-1-propanamine
    • 3-chloro-N,N-diethyl-propan-1-amine
    • 3-chloro-N,N-diethylpropan-1-amine
    • 1-Propanamine,3-chloro-N,N-diethyl-
    • 1-Chloro-3-diethylaminopropane
    • 1-Propanamine,3-chloro-N,N-diethyl
    • 3-diethylamino-n-propyl chloride
    • 3-N,N-diethylaminopropyl chloride
    • N,N-diethyl-3-chloropropylamine
    • 3-(Diethylamino)propyl Chloride
    • Propylamine,3-chloro-N,N-diethyl- (6CI,7CI,8CI)
    • (3-Chloropropyl)diethylamine
    • 1-Diethylamino-3-chloropropane
    • 3-(N,N-Diethylamino)propyl chloride
    • 3-Chloro-N,N-diethyl-N-propylamine
    • 3-Chloro-N,N-diethylpropanamine
    • 3-Chloro-N,N-diethylpropylamine
    • 3-Diethylamino-1-chloropropane
    • Diethyl(3-chloropropyl)amine
    • Diethylaminopropyl chloride
    • N-(3-Chloropropyl)diethylamine
    • 1-Propanamine, 3-chloro-N,N-diethyl-
    • WVUULNDRFBHTFG-UHFFFAOYSA-N
    • 3-chloropropyldiethylamine
    • diethylamino propylchloride
    • 3-diethylaminopropylchloride
    • 3-(diethylamino)propylchloride
    • 3-diethylamino-propyl chloride
    • gamma-diethylaminopropyl chloride
    • N,N-diethyl-3-c
    • BS-14254
    • SB75329
    • C3578
    • SCHEMBL473455
    • (3-Chloro-propyl)-diethyl-amine
    • 3-(diethylamino)-propyl chloride
    • F20381
    • MFCD00039385
    • CS-0103377
    • A896159
    • EINECS 203-235-9
    • EN300-54530
    • DTXSID30146208
    • NS00023319
    • 1-chloro-3-diethylamino-propane
    • N-(3-Chloropropyl)-N,N-diethylamine #
    • SY116486
    • N-(3-Chloropropyl)-N,N-diethylamine
    • FT-0711070
    • 104-77-8
    • 1-chloro-3-(diethylamino)propane
    • AKOS010540987
    • 3-Chloro-N,N-diethylpropan-1-amine
    • MDL: MFCD00039385
    • Inchi: 1S/C7H16ClN/c1-3-9(4-2)7-5-6-8/h3-7H2,1-2H3
    • InChI Key: WVUULNDRFBHTFG-UHFFFAOYSA-N
    • SMILES: ClCCCN(CC)CC

Computed Properties

  • Exact Mass: 149.09700
  • Monoisotopic Mass: 149.097
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 5
  • Complexity: 52.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.9
  • Topological Polar Surface Area: 3.2

Experimental Properties

  • Density: 0.919±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 160°C(lit.)
  • Flash Point: 56.9±22.6 ºC,
  • Refractive Index: 1.4541 (589.3 nm 20 ºC)
  • Solubility: Slightly soluble (8.5 g/l) (25 º C),
  • PSA: 3.24000
  • LogP: 1.95710

3-Chloro-N,N-diethylpropan-1-amine Security Information

3-Chloro-N,N-diethylpropan-1-amine Customs Data

  • HS CODE:2921199090
  • Customs Data:

    China Customs Code:

    2921199090

    Overview:

    2921199090 Other acyclic monoamines and their derivatives and salts.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921199090 other acyclic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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3-Chloro-N,N-diethylpropan-1-amine Related Literature

Additional information on 3-Chloro-N,N-diethylpropan-1-amine

Introduction to 3-Chloro-N,N-diethylpropan-1-amine (CAS No. 104-77-8) in Modern Chemical Research

3-Chloro-N,N-diethylpropan-1-amine, identified by the chemical abstracts service number 104-77-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This amine derivative has garnered attention due to its versatile applications in synthesizing various bioactive molecules. The structural features of this compound, particularly the presence of a chloro substituent and ethyl groups, make it a valuable intermediate in the development of pharmacologically relevant molecules.

The molecular structure of 3-Chloro-N,N-diethylpropan-1-amine consists of a propyl chain with a chlorine atom at the third carbon and two ethyl groups attached to the nitrogen atom. This configuration imparts unique reactivity, enabling its use in nucleophilic substitution reactions and as a precursor in the synthesis of more complex amine-based compounds. The compound’s solubility in organic solvents and stability under standard conditions further enhance its utility in laboratory settings.

In recent years, 3-Chloro-N,N-diethylpropan-1-amine has been explored for its potential in medicinal chemistry. Researchers have leveraged its reactivity to develop novel therapeutic agents targeting various biological pathways. For instance, studies have demonstrated its role in synthesizing compounds with antimicrobial and anti-inflammatory properties. The chloro group on the propyl chain facilitates further functionalization, allowing chemists to tailor the molecule for specific biological activities.

One of the most compelling aspects of 3-Chloro-N,N-diethylpropan-1-amine is its incorporation into drug discovery pipelines. Its ability to serve as a building block for more intricate molecules has made it a staple in high-throughput screening assays. By modifying the substituents on the nitrogen and propyl chain, researchers can generate libraries of compounds with diverse pharmacological profiles. This flexibility has been instrumental in identifying lead candidates for further optimization.

The synthesis of 3-Chloro-N,N-diethylpropan-1-amine typically involves the reaction of 1-chloropropane with diethylamine under controlled conditions. This process highlights the compound’s importance as a synthetic intermediate. Advances in catalytic methods have improved the efficiency and yield of this reaction, making it more accessible for industrial-scale production. Such improvements are crucial for supporting ongoing research and development efforts.

Recent studies have also explored the role of 3-Chloro-N,N-diethylpropan-1-amine in materials science. Its amine functionality allows for interactions with various substrates, making it useful in polymer chemistry and surface modification techniques. Researchers have investigated its potential as a crosslinking agent and as a component in conductive polymers, demonstrating its broad applicability beyond traditional pharmaceuticals.

The safety profile of 3-Chloro-N,N-diethylpropan-1-amine is another critical consideration. While it is not classified as a hazardous material under standard conditions, proper handling protocols must be followed to ensure safe laboratory practices. Storage guidelines recommend keeping the compound away from moisture and incompatible substances to prevent degradation or unintended reactions.

In conclusion, 3-Chloro-N,N-diethylpropan-1-amine (CAS No. 104-77-8) is a multifaceted compound with significant implications in chemical synthesis and drug development. Its structural versatility and reactivity make it an indispensable tool for researchers across multiple disciplines. As scientific understanding progresses, new applications for this compound are likely to emerge, further solidifying its importance in modern chemical research.

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